Home > Products > Screening Compounds P28756 > 5-Bromopyrido[4,3-d]pyrimidine
5-Bromopyrido[4,3-d]pyrimidine - 2138233-50-6

5-Bromopyrido[4,3-d]pyrimidine

Catalog Number: EVT-2833789
CAS Number: 2138233-50-6
Molecular Formula: C7H4BrN3
Molecular Weight: 210.034
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Compound Description: This compound serves as a crucial starting material in the synthesis of various 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives with potential antifolate activity. These derivatives, particularly those with di- and trimethoxyaralkyl substitutions at the 6-position, have shown promising inhibitory activity against dihydrofolate reductase from Pneumocystis carinii, Toxoplasma gondii, and rat liver. []

2,4-Diamino-6-(2′-bromo-3′,4′,5′-trimethoxybenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Compound Description: Identified as a potent dihydrofolate reductase inhibitor, this compound exhibits significant activity against the enzyme derived from Pneumocystis carinii, Toxoplasma gondii, and rat liver. Notably, it demonstrates selectivity for binding to the T. gondii enzyme over the rat enzyme. []

4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine

Compound Description: This compound serves as a critical intermediate in synthesizing 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholines, potential PI3K inhibitors. []

4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine

Compound Description: Similar to the previous compound, this molecule acts as a key intermediate in synthesizing potential PI3K inhibitors, specifically 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholines. []

Overview

5-Bromopyrido[4,3-d]pyrimidine, specifically 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one, is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound features a fused structure of pyridine and pyrimidine rings, with a bromine atom located at the 8th position and a keto group at the 4th position. Its unique structure makes it of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The compound is identified by the CAS number 1256353-15-7 and has been studied for its various synthetic routes and biological properties .

Source and Classification

5-Bromopyrido[4,3-d]pyrimidine is classified as a heterocyclic aromatic compound. It is part of a broader category of pyrimidine derivatives that exhibit diverse biological activities. The compound has been synthesized and characterized in various studies focused on its potential applications in pharmaceuticals, particularly as a building block for more complex heterocyclic compounds .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Bromopyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. Two main synthetic strategies are commonly employed:

  1. Cyclization from Pyridine and Pyrimidine Derivatives: This method often utilizes brominated compounds along with 2-aminopyridine to create the desired product through a series of condensation and cyclization reactions.
  2. Use of Preformed Pyrimidines: In this approach, an adequately substituted 4-amino-5-bromopyrimidine can serve as the starting material. This method has shown high yields (over 60% in many cases) and involves disconnection of specific bonds within the pyridopyrimidine ring system .

Industrial Production Methods

For industrial applications, optimized synthetic routes are employed to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are utilized to enhance production efficiency. The use of catalysts and controlled reaction conditions further improves the synthesis process .

Molecular Structure Analysis

Structure Data

The molecular formula for 5-Bromopyrido[4,3-d]pyrimidine is C7H4BrN3OC_7H_4BrN_3O, with a molecular weight of approximately 226.03 g/mol. The compound exhibits several structural features:

  • Linear Structure Formula: The compound consists of a fused pyridine and pyrimidine ring system.
  • Functional Groups: A bromine atom at position 8 and a keto group at position 4 are key functional groups that influence its reactivity and biological activity.
  • Geometric Properties: The compound has no rotatable bonds, indicating a relatively rigid structure which may contribute to its specific interactions in biological systems .
Chemical Reactions Analysis

Types of Reactions

5-Bromopyrido[4,3-d]pyrimidine can undergo various chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced with other functional groups via nucleophilic substitution.
  • Oxidation and Reduction: The keto group can participate in oxidation or reduction processes.
  • Cyclization Reactions: Further cyclization can yield more complex heterocyclic structures.

Common Reagents and Conditions

Reagents such as amines or thiols are commonly used for substitution reactions, while oxidizing agents like potassium permanganate facilitate oxidation processes. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) to optimize yields .

Mechanism of Action

The mechanism of action for 5-Bromopyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets within biological systems. It has been shown to bind to certain enzymes and receptors, modulating their activity which can lead to various biological effects. For instance, it may inhibit kinase activity, impacting cell signaling pathways relevant to cancer progression. This modulation is crucial for its potential therapeutic applications in oncology .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

The compound exhibits high gastrointestinal absorption potential, making it suitable for oral administration in pharmaceutical formulations. Its stability under various conditions enhances its utility in synthetic chemistry .

Applications

5-Bromopyrido[4,3-d]pyrimidine has numerous scientific applications:

  • Medicinal Chemistry: It serves as a lead compound in drug discovery efforts targeting various diseases including cancer.
  • Biological Research: The compound is investigated for its antimicrobial, antiviral, and anticancer properties.
  • Synthetic Chemistry: It acts as a building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals.
Introduction to Pyridopyrimidine Scaffolds in Medicinal Chemistry

Pyridopyrimidines represent a privileged class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their structural resemblance to purine bases and versatile pharmacological profiles. These bicyclic frameworks result from the fusion of pyridine and pyrimidine rings, with four possible isomeric configurations determined by the relative positioning of nitrogen atoms: pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]pyrimidines. Among these, the pyrido[4,3-d]pyrimidine scaffold has emerged as a particularly promising chemotype for anticancer drug development, distinguished by its planar geometry that facilitates deep penetration into enzyme active sites and its capacity for diverse structural modifications that enable optimization of target affinity and selectivity [5] [9]. The molecular architecture of this scaffold allows it to mimic ATP binding in kinase domains while providing multiple vectors for chemical derivatization—features that have been exploited in the design of inhibitors targeting critical oncogenic pathways. Within this structural family, 5-bromopyrido[4,3-d]pyrimidine serves as a pivotal synthetic intermediate, where the bromine atom at the C5 position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) exploration and lead optimization campaigns [3] [7].

Role of Pyrido[4,3-d]pyrimidine Derivatives in Drug Discovery

Pyrido[4,3-d]pyrimidine derivatives have demonstrated compelling pharmacological potential, particularly in oncology, where their ability to modulate key cancer-associated enzymes has translated into potent antiproliferative effects across diverse cellular models. The scaffold's significance is exemplified by its presence in advanced preclinical candidates and mechanistic probes targeting critical nodes in cellular signaling networks. One prominent therapeutic application lies in the inhibition of human topoisomerase II (topoII), a validated anticancer target responsible for regulating DNA topology during replication and transcription. Tetrahydropyrido[4,3-d]pyrimidine derivatives have been rationally designed to disrupt topoII function without acting as classical poisons—a distinction that may mitigate the risk of therapy-related secondary malignancies associated with conventional topoII inhibitors like etoposide. Compound ARN21929 (IC~50~ = 4.5 ± 1.0 µM) exemplifies this approach, exhibiting excellent solubility (>250 µM) and metabolic stability (t~1/2~ > 120 min in mouse plasma) alongside potent enzymatic inhibition. Although its cellular permeability requires optimization (IC~50~ > 100 µM in cancer cell lines), this derivative represents a promising starting point for developing safer topoII-targeted therapies [6].

Beyond topoisomerase inhibition, pyrido[4,3-d]pyrimidines have shown pronounced activity against tyrosine kinases implicated in tumor proliferation and survival. The 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine scaffold has served as a versatile template for generating targeted inhibitors through nucleophilic aromatic substitution or palladium-catalyzed coupling at the C4 position. Derivatives bearing electron-withdrawing groups (e.g., 4-Cl, 3-F) on aniline linkers demonstrated exceptional selectivity against renal (UO-31) and breast cancer (MCF-7, MDA-MB-468) cell lines in the NCI-60 panel. Specifically, compound 21 (3-fluoro derivative) inhibited growth in MCF-7 and MDA-MB-468 cells by 60.77% and 71.42%, respectively, outperforming analogues with thiol or ether linkers. The methoxy group at C8 proved critical for activity, as its replacement by a hydroxyl diminished potency [2] [4].

Table 1: Biological Activities of Key Pyrido[4,3-d]pyrimidine Derivatives

CompoundSubstituentsBiological TargetKey ActivityReference
ARN21929Ortho-fluorinated anilineTopoisomerase IIIC~50~ = 4.5 ± 1.0 µM; Excellent solubility (>250 µM) [6]
Compound 134-Chloroaniline, C8-OMeKinase (Renal cancer)Selective growth inhibition against UO-31 (42.85%) [2]
Compound 213-Fluoroaniline, C8-OMeKinase (Breast cancer)Growth inhibition: MCF-7 (60.77%), MDA-MB-468 (71.42%) [2] [4]
5-Bromopyrido[4,3-d]pyrimidineBr at C5Synthetic intermediateSuzuki-Miyaura coupling precursor [3] [7]

The synthetic versatility of 5-bromopyrido[4,3-d]pyrimidine underpins its strategic importance in medicinal chemistry. This brominated derivative (Molecular Weight: 210.03 g/mol, SMILES: BrC~1~=CN=CC~2~=NC=NC=C~21~) functions as a high-value building block for transition metal-catalyzed reactions, enabling efficient C-C bond formation essential for generating structurally diverse libraries. Suzuki-Miyaura cross-coupling with organoboron reagents allows the introduction of aromatic, heteroaromatic, or alkenyl groups at the C5 position, facilitating rapid exploration of steric and electronic effects on target engagement. This reactivity is leveraged in multi-step syntheses of complex derivatives, exemplified by routes starting from 5-bromopyrido[2,3-d]pyrimidine intermediates that undergo palladium-catalyzed coupling with organozinc halides en route to dihydrofolate reductase inhibitors [3] [7]. The commercial availability of 5-bromopyrido[4,3-d]pyrimidine further accelerates drug discovery efforts, though specialized handling (cold-chain transportation) is recommended to preserve its reactivity [3].

Positional Isomerism and Bioactivity Trends in Pyridopyrimidine Systems

The biological activity of pyridopyrimidine scaffolds exhibits a profound dependence on nitrogen atom positioning, dictating hydrogen bonding patterns, dipole moments, and molecular electrostatic potentials that collectively influence target recognition and binding affinity. Comparative analyses across isomeric series reveal distinct pharmacological profiles attributable to these subtle structural differences. Pyrido[4,3-d]pyrimidines frequently demonstrate kinase selectivity profiles divergent from their [2,3-d] and [3,4-d] isomers. For instance, while pyrido[2,3-d]pyrimidines like palbociclib selectively inhibit cyclin-dependent kinases CDK4/CDK6 (approved for breast cancer), and dilmapimod targets p38 MAP kinase, the [4,3-d] isomers show stronger propensities for inhibiting topoisomerase II and receptor tyrosine kinases implicated in renal and breast cancers [9] [10]. This differential target engagement arises from the distinct spatial orientation of hydrogen bond acceptors (N1, N3) and the altered topography of hydrophobic regions, which either enhance or impede complementarity with specific binding pockets.

Table 2: Influence of Pyridopyrimidine Isomerism on Biological Targets and Selectivity

Isomer TypeRepresentative DerivativesPrimary Biological TargetsTherapeutic IndicationsKey Structural Features
Pyrido[4,3-d]ARN21929, Compound 21Topoisomerase II, Tyrosine kinasesRenal/Breast cancersC5/C6 fusion point; H-bond acceptors at N1/N3
Pyrido[2,3-d]Palbociclib, PiritreximCDK4/6, Dihydrofolate reductaseBreast cancer, AntifolatesC6/C7 fusion; Linear hydrogen bonding array
Pyrido[3,4-d]-PI3K/mTOR, Fibroblast growth factor receptorsOncology under investigationAngular geometry; Distinct dipole alignment

The C5 bromination in pyrido[4,3-d]pyrimidine confers unique advantages for molecular design, enhancing both reactivity and intermolecular interactions critical for bioactivity. Positioned at the electron-deficient pyrimidine ring, the bromine atom:

  • Serves as a leaving group for palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), enabling efficient diversification of the scaffold with aryl, heteroaryl, or alkynyl pharmacophores that modulate target affinity and cellular potency [3] [7].
  • Influences electronic distribution, increasing the electrophilicity of adjacent carbon atoms and facilitating nucleophilic additions or substitutions that are less feasible in non-halogenated analogues.
  • Participates in hydrophobic interactions within enzyme binding pockets, as evidenced by the superior activity of brominated precursors in generating active inhibitors compared to chloro or fluoro analogues in kinase inhibition assays [4] [6].

Molecular modeling studies corroborate these observations, demonstrating that bromo-substituted derivatives exhibit distinct binding modes within topoII and kinase active sites. Docking simulations of tetrahydropyrido[4,3-d]pyrimidines in the ATP-binding cleft of topoII revealed that the bromine atom engages in halogen bonding with carbonyl oxygen atoms of key residues (e.g., Lys454, Asp543), while the core nitrogen atoms form critical hydrogen bonds with the protein backbone. These interactions stabilize the inhibitor-enzyme complex in a manner not replicable by [2,3-d] isomers, which adopt a different orientation due to altered nitrogen positioning [6]. Similarly, in kinase targets, the C5 bromine in pyrido[4,3-d]pyrimidine derivatives occupies a hydrophobic subpocket adjacent to the hinge region, contributing to binding energy through van der Waals contacts and desolvation effects—a feature exploited in the optimization of selective inhibitors against drug-resistant cancer variants [2] [10].

Properties

CAS Number

2138233-50-6

Product Name

5-Bromopyrido[4,3-d]pyrimidine

IUPAC Name

5-bromopyrido[4,3-d]pyrimidine

Molecular Formula

C7H4BrN3

Molecular Weight

210.034

InChI

InChI=1S/C7H4BrN3/c8-7-5-3-9-4-11-6(5)1-2-10-7/h1-4H

InChI Key

GVGWSAXCMREUOI-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=CN=CN=C21)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.